Styrylboronic acid
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Overview
Description
Styrylboronic acid, also known as (E)-2-phenylethenylboronic acid, is an organoboron compound with the molecular formula C8H9BO2. It is characterized by the presence of a styryl group (a vinyl group attached to a phenyl ring) bonded to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Styrylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of styrene with borane reagents, followed by oxidation to yield the boronic acid. Another method includes the palladium-catalyzed coupling of styryl halides with boronic esters under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound often employs the Suzuki-Miyaura coupling due to its efficiency and scalability. The process involves the reaction of styryl halides with boronic esters in the presence of a palladium catalyst and a base. The reaction conditions are optimized to maximize yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Styrylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling this compound with aryl or vinyl halides in the presence of a palladium catalyst.
Petasis Borono-Mannich Reaction: This reaction involves the formation of carbon-nitrogen bonds by reacting this compound with amines and aldehydes.
Heck Reaction: This reaction couples this compound with alkenes in the presence of a palladium catalyst to form substituted alkenes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura and Heck reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or water.
Major Products
Aryl and Vinyl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Alkenes: Formed through Heck reactions.
Amino Alcohols and Amino Acids: Formed through Petasis Borono-Mannich reactions.
Scientific Research Applications
Styrylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of styrylboronic acid in chemical reactions involves the formation of boron-carbon bonds, which facilitate the transfer of organic groups to other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid moiety also acts as a Lewis acid, facilitating various reactions by stabilizing transition states and intermediates.
Comparison with Similar Compounds
Styrylboronic acid can be compared with other boronic acids, such as phenylboronic acid and vinylboronic acid:
Phenylboronic Acid: Contains a phenyl group bonded to a boronic acid moiety. It is less reactive in certain coupling reactions compared to this compound due to the absence of the vinyl group.
Vinylboronic Acid: Contains a vinyl group bonded to a boronic acid moiety.
This compound is unique due to the presence of both a phenyl and a vinyl group, which enhances its reactivity and versatility in various chemical reactions.
Properties
CAS No. |
4363-35-3 |
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Molecular Formula |
C8H9BO2 |
Molecular Weight |
147.97 g/mol |
IUPAC Name |
2-phenylethenylboronic acid |
InChI |
InChI=1S/C8H9BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,10-11H |
InChI Key |
VKIJXFIYBAYHOE-UHFFFAOYSA-N |
Canonical SMILES |
B(C=CC1=CC=CC=C1)(O)O |
Origin of Product |
United States |
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